Dlpltfgggtk (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DLPLTFGGGTK (TFA) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is carried out under controlled conditions, typically involving the use of protecting groups to prevent unwanted side reactions. The final product is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups .
Industrial Production Methods
The industrial production of DLPLTFGGGTK (TFA) follows a similar approach to SPPS but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves multiple cycles of amino acid coupling, deprotection, and washing steps. After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
DLPLTFGGGTK (TFA) primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves the formation of amide bonds between amino acids, while the cleavage from the resin involves the breaking of these bonds using TFA .
Common Reagents and Conditions
Peptide Bond Formation: Amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA).
Cleavage from Resin: Trifluoroacetic acid (TFA), scavengers (e.g., water, triisopropylsilane).
Major Products Formed
The major product formed from these reactions is the desired peptide sequence, DLPLTFGGGTK (TFA), along with by-products such as protecting groups and side-chain modifications .
Scientific Research Applications
DLPLTFGGGTK (TFA) has several applications in scientific research:
Mechanism of Action
DLPLTFGGGTK (TFA) acts as a surrogate peptide for pembrolizumab identification. It mimics the binding properties of pembrolizumab, allowing for its detection and quantification in various assays . The peptide interacts with specific molecular targets, such as the programmed cell death protein 1 (PD-1) receptor, which is the target of pembrolizumab .
Comparison with Similar Compounds
Similar Compounds
DLPLTFGGGT-Lys13C6,15N2 (TFA): A deuterated labeled version of DLPLTFGGGTK (TFA) used for quantitative studies.
Trifluoroacetic acid (TFA): Used in the cleavage and purification of peptides.
Uniqueness
DLPLTFGGGTK (TFA) is unique due to its specific sequence and its role as a surrogate peptide for pembrolizumab. Its high purity and well-defined structure make it an ideal candidate for research applications involving pembrolizumab .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N12O16.C2HF3O2/c1-26(2)19-33(57-46(73)36-16-12-18-62(36)49(76)35(20-27(3)4)59-43(70)31(52)22-40(68)69)45(72)61-42(29(6)64)48(75)58-34(21-30-13-8-7-9-14-30)44(71)55-24-38(66)53-23-37(65)54-25-39(67)60-41(28(5)63)47(74)56-32(50(77)78)15-10-11-17-51;3-2(4,5)1(6)7/h7-9,13-14,26-29,31-36,41-42,63-64H,10-12,15-25,51-52H2,1-6H3,(H,53,66)(H,54,65)(H,55,71)(H,56,74)(H,57,73)(H,58,75)(H,59,70)(H,60,67)(H,61,72)(H,68,69)(H,77,78);(H,6,7)/t28-,29-,31+,32+,33+,34+,35+,36+,41+,42+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVDKRLCFUHPJF-HRSWYPMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H81F3N12O18 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.